Ethyl 3-(anthracen-9-YL)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H18O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
ethyl 3-anthracen-9-ylpropanoate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |
InChI Key |
VZVCKDRAXQXTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Anthracen 9 Yl Propanoate
Direct Synthesis Pathways for Ethyl 3-(anthracen-9-YL)propanoate
The most direct route to this compound involves the strategic manipulation of a precursor molecule that already contains the core anthracen-9-ylmethyl structure.
Decarboxylation Approaches from Diethyl 2-(anthracen-9-ylmethyl)malonate Precursors
A primary and efficient method for the synthesis of this compound is the selective decarboxylation of a disubstituted malonic ester, specifically diethyl 2-(anthracen-9-ylmethyl)malonate. This transformation is commonly achieved through the Krapcho decarboxylation reaction. wikipedia.orgscite.ai
The Krapcho reaction is particularly well-suited for the decarboxylation of esters that possess an electron-withdrawing group at the β-position, such as a second ester group in malonates. wikipedia.org The reaction is typically carried out by heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride and a small amount of water. lookchemmall.comumich.edu
The mechanism involves the nucleophilic attack of the halide anion on one of the ethyl groups of the ester, leading to the formation of an ethyl halide and a carboxylate anion. This intermediate then undergoes decarboxylation (loss of CO2) to form a resonance-stabilized carbanion, which is subsequently protonated by the water present in the reaction mixture to yield the final product, this compound. A key advantage of the Krapcho decarboxylation is its ability to selectively remove one ester group under relatively neutral conditions, avoiding harsh acidic or basic hydrolysis that could affect other functional groups in the molecule. wikipedia.org
Table 1: Typical Conditions for Krapcho Decarboxylation
| Parameter | Condition |
| Substrate | Diethyl 2-(anthracen-9-ylmethyl)malonate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Reagents | Sodium chloride (NaCl) or Lithium chloride (LiCl), Water (H2O) |
| Temperature | High temperature (typically >150 °C) |
| Product | This compound |
Synthetic Strategies for Related Anthracene-Propanoate Scaffolds
While direct synthesis is effective, related unsaturated and functionalized anthracene-propanoate derivatives can be accessed through other powerful synthetic transformations. These alternative scaffolds can be valuable intermediates or target molecules in their own right.
Wittig Olefination Routes for Unsaturated Anthracene (B1667546) Prop-2-enoates
The Wittig reaction provides a classic and reliable method for the synthesis of α,β-unsaturated esters, such as ethyl (E)-3-(anthracen-9-yl)prop-2-enoate. nih.govnih.gov This reaction involves the condensation of an aldehyde, in this case, anthracene-9-carbaldehyde, with a phosphorus ylide (phosphorane). researchgate.net
To generate the desired prop-2-enoate, a stabilized ylide, such as (ethoxycarbonylmethylidene)triphenylphosphorane, is employed. The reaction is often carried out under solventless conditions or in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.net The stabilized nature of the ylide generally leads to the preferential formation of the (E)-isomer of the resulting alkene. nih.govnih.gov The formation of the stable triphenylphosphine (B44618) oxide byproduct drives the reaction to completion.
Table 2: Wittig Reaction for Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate Synthesis
| Reactant 1 | Reactant 2 | Product |
| Anthracene-9-carbaldehyde | (Ethoxycarbonylmethylidene)triphenylphosphorane | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |
Aldol (B89426) and Knoevenagel Condensation Methods for Analogous Esters
Aldol and Knoevenagel condensation reactions are fundamental carbon-carbon bond-forming reactions that can also be utilized to synthesize unsaturated anthracene-propanoate analogues. smolecule.com The Knoevenagel condensation, a modification of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. smolecule.com
For instance, anthracene-9-carbaldehyde can be condensed with a compound like methyl cyanoacetate, followed by further transformations to yield derivatives of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate. smolecule.com Similarly, a direct aldol-type condensation between anthracene-9-carbaldehyde and methyl acrylate (B77674) can be facilitated by a base like sodium hydroxide (B78521) in an alcohol solvent under reflux. smolecule.com These condensation reactions typically result in the formation of an α,β-unsaturated system.
1,3-Dipolar Cycloaddition for Functionalized Anthracene-Isoxazole-Propanoate Derivatives
For the synthesis of more complex, functionalized anthracene-propanoate derivatives, 1,3-dipolar cycloaddition reactions offer a powerful tool for constructing heterocyclic rings. Specifically, the reaction of a nitrile oxide with an alkyne or alkene leads to the formation of isoxazoles or isoxazolines, respectively. nih.govyoutube.com
This methodology can be applied to create anthracene-isoxazole-propanoate scaffolds. For example, an anthracene-derived nitrile oxide can be generated in situ and reacted with an appropriately substituted dipolarophile containing an ethyl propanoate moiety. While a direct synthesis of ethyl 3-(anthracen-9-yl)-isoxazole-propanoate from a simple propanoate dipolarophile is conceivable, a more documented approach involves the reaction of an anthracene nitrile oxide with an acetylenic ester. This would yield an isoxazole (B147169) ring bearing both the anthracene and the ethyl carboxylate groups. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the dipole and the dipolarophile. chim.it
General Synthetic Approaches to 9-Substituted Anthracenes
The synthesis of this compound and its derivatives is contingent upon the availability of appropriately 9-substituted anthracene precursors, most notably anthracene-9-carbaldehyde and 9-(chloromethyl)anthracene. A variety of methods exist for the introduction of functional groups at the highly reactive 9-position of the anthracene core.
Common strategies include:
Friedel-Crafts reactions: These reactions can introduce acyl or alkyl groups onto the anthracene ring, although controlling the position of substitution can be challenging.
Reduction of anthraquinones: Anthraquinones can be selectively substituted and then reduced to the corresponding anthracenes, providing access to a range of derivatives.
Metal-catalyzed cross-coupling reactions: Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups at the 9-position, often starting from 9-bromoanthracene.
Vilsmeier-Haack formylation: This reaction is a common method for the direct formylation of electron-rich aromatic rings like anthracene to produce anthracene-9-carbaldehyde.
The choice of synthetic route to the 9-substituted precursor depends on the desired functional group and the availability of starting materials.
Advanced Spectroscopic and Photophysical Investigations
Electronic Transitions and Absorption Spectroscopy of Anthracene-Propanoate Systems
The absorption spectrum of anthracene (B1667546) and its derivatives is defined by π-π* electronic transitions within the aromatic system. These transitions give rise to characteristic absorption bands in the ultraviolet (UV) region.
The UV-visible absorption spectrum of anthracene-based compounds is characterized by distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (Sₙ). The most prominent features are related to the first two excited states, ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. The transition to the ¹Lₐ state typically appears at longer wavelengths (lower energy) and exhibits a well-resolved vibronic structure. mdpi.com This fine structure results from the coupling of the electronic transition with various vibrational modes of the molecule (vibronic coupling). rsc.orgnih.gov Each peak in the vibronic progression corresponds to a transition from the ground vibrational level of the S₀ state to different vibrational levels of the S₁ state.
The transition moment for the S₀ → ¹Lₐ transition in anthracene is oriented along the short axis of the molecule. nih.gov At higher energies (shorter wavelengths), a much more intense absorption band corresponding to the ¹Bₑ transition is observed. nih.gov The extension of π-conjugation, for instance by fusing more benzene (B151609) rings as in tetracene, causes the absorption spectrum to shift to higher wavelengths. mdpi.com Theoretical investigations using Density Functional Theory (DFT) are often employed to analyze the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are primarily involved in these electronic transitions. researchgate.net
The introduction of substituents onto the anthracene core can significantly alter its absorption properties. nih.govresearchgate.net The position and electronic nature of the substituent determine the extent of these changes. For Ethyl 3-(anthracen-9-yl)propanoate, the ethyl propanoate group is attached at the 9-position.
Studies on various substituted anthracenes show that substitution generally leads to a bathochromic (red) shift in the absorption bands. nih.govresearchgate.netacs.org This shift is attributed to the perturbation of the π-system's energy levels. The substituent can stabilize the excited state more than the ground state, thereby lowering the energy gap for the transition. The ethyl propanoate group, while not a strong electron-donating or -withdrawing group in the conjugating sense, influences the electronic properties through its inductive effects and by altering the molecular geometry.
Furthermore, substituents can affect the intensity of the absorption bands (molar absorptivity). The oscillator strength, which is related to the probability of a transition, often increases when substituents are placed along the direction of the transition dipole moment. nih.govacs.org For the ¹Lₐ band, where the transition moment is along the short axis (passing through positions 9 and 10), substitution at the 9-position is particularly effective at modifying the absorption characteristics. nih.govacs.org For example, introducing styryl and triphenylamine (B166846) groups to the anthracene core has been shown to increase conjugation and induce intramolecular charge transfer (ICT) properties. rsc.org Similarly, silyl (B83357) groups at the 9 and 10 positions cause a considerable bathochromic shift and an increase in the molecular extinction coefficient of the ¹Lₐ band due to σ–π conjugation. nih.gov
| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Key Observation |
|---|---|---|---|---|
| Anthracene | - | ~375 | ~9,000 | Reference compound. nih.gov |
| 9,10-bis(diisopropylsilyl)anthracene | -Si(iPr)₂H at C9, C10 | 399 | 14,200 | Bathochromic shift and hyperchromic effect. nih.gov |
| 9-Nitroanthracene | -NO₂ at C9 | 389 | - | Bathochromic shift due to electron-withdrawing group. acs.org |
| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | -vinyl-biphenyl-NPh₂ at C9 | 422 | - | Significant red shift due to extended conjugation. rsc.org |
Fluorescence and Emission Properties
Anthracene derivatives are known for their strong fluorescence, a property that is also highly sensitive to the molecular structure and environment.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For anthracene itself, the quantum yield is sensitive to the solvent but is generally around 0.27-0.36 in non-quenching solvents. nih.gov
The attachment of substituents can either enhance or decrease the fluorescence quantum yield. Bulky substituents can increase the quantum yield by providing steric hindrance that suppresses intermolecular π-π stacking and other non-radiative decay pathways in the aggregated state. mdpi.com For instance, certain anthracene derivatives with bulky side groups that prevent π-π stacking retain high emission efficiency even in aggregates. mdpi.com Conversely, substituents that promote intersystem crossing to the triplet state or introduce other non-radiative decay channels will lower the quantum yield. For example, the introduction of a cyano-substituted styryl triphenylamine group onto an anthracene core was found to result in a lower photoluminescence quantum yield compared to its non-cyano-substituted counterpart, a phenomenon attributed to enhanced internal steric hindrance. rsc.org The transition moment of the S₁ → S₀ emission also plays a crucial role; an increase in this value, as seen in 9,10-disilylanthracene, leads to a significantly higher quantum yield (Φf = 0.90) compared to unsubstituted anthracene. nih.gov
| Compound | Solvent | Quantum Yield (Φf) | Reference Compound (Φref) |
|---|---|---|---|
| Anthracene | Ethanol | 0.27 | - |
| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 0.90 | - |
| 9,10-bis(diisopropylsilyl)anthracene | Hexane | 0.90 | Anthracene (0.32) nih.gov |
| (E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amine | Toluene (B28343) | 0.74 | - rsc.org |
| (E/Z)-(2-anthracen-9-yl)-3-(4′-(diphenylamino)biphenyl-4yl)acrylonitrile | Toluene | 0.13 | - rsc.org |
Solvatofluorochromism is the phenomenon where a molecule's fluorescence emission spectrum (color and intensity) changes with the polarity of the solvent. This effect arises when the dipole moment of the fluorophore in the excited state is different from that in the ground state. A polar solvent will stabilize the more polar state, thus changing the energy gap for emission.
While the emission of unsubstituted anthracene is largely insensitive to solvent polarity, the introduction of substituents can induce solvatofluorochromic behavior. researchgate.net If the substituent creates an intramolecular charge transfer (ICT) character in the excited state, a significant solvent dependency is often observed. rsc.orgnih.gov For example, imide-fused phenacenes exhibit marked positive solvatofluorochromism, with fluorescence color changing from blue in nonpolar toluene to yellow or orange in polar DMSO, due to an ICT character in the excited state. nih.gov For this compound, the ester group could potentially lead to a larger dipole moment in the excited state compared to the ground state, which would result in a bathochromic shift (a shift to longer wavelengths) of the emission spectrum in more polar solvents. Studies on other cationic dyes have shown that fluorescence quantum yields can be significantly influenced by the dielectric constant of halogenated solvents. nih.gov
In the solid state or in concentrated solutions, intermolecular interactions play a critical role in the photophysical properties of anthracene derivatives. These interactions can lead to fluorescence quenching or the formation of new, red-shifted emission bands from excimers (excited-state dimers).
A crystallographic study of a closely related compound, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, reveals several key intermolecular interactions. nih.gov In the crystal structure, molecules form inversion dimers through pairs of C-H···O interactions. nih.gov These dimers are further organized into columns, with significant π-π stacking interactions between the anthracenyl units of neighboring columns, evidenced by centroid-centroid distances of approximately 3.65 Å. nih.gov Additionally, C-H···π interactions are observed between the anthracenyl units within the same column. nih.gov Strengthening such C–H⋯π interactions has been shown to enhance emission by suppressing molecular vibrations and rotations that lead to non-radiative transitions. rsc.org
The electron-rich aromatic face of the anthracene core makes it an ideal candidate for engaging in cation-π interactions. nih.govcapes.gov.br This is a powerful noncovalent force where a cation is attracted to the negative electrostatic potential of a π-system. capes.gov.br While not detailed for this compound specifically, this interaction is fundamental in biological systems, such as in the "aromatic box" motif for cation binding in proteins, and in host-guest chemistry. nih.gov In a confined environment, the interaction of a cation with the anthracene π-cloud would be expected to perturb the electronic energy levels and thus alter the spectroscopic (absorption and emission) properties of the molecule, potentially quenching fluorescence or shifting emission wavelengths. The formation of specific cation-π interactions has been shown to be crucial for the penetration of ligands into the gorge of enzymes like human acetylcholinesterase. nih.gov
Excited State Dynamics
Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent de-excitation processes, collectively known as excited state dynamics, determine the fate of the absorbed energy and the photophysical properties of the molecule. For anthracene derivatives like this compound, these dynamics involve a competition between fluorescence (radiative decay from the singlet excited state), internal conversion (non-radiative decay between states of the same spin multiplicity), and intersystem crossing (non-radiative decay between states of different spin multiplicity, typically from a singlet to a triplet state).
Triplet State Energies and Intersystem Crossing Pathways
The triplet state is a crucial intermediate in many photochemical reactions and photophysical processes. Its energy level and the efficiency of its formation through intersystem crossing (ISC) are key parameters.
Intersystem crossing (ISC) is the mechanism by which the triplet state is populated from the initially excited singlet state. The efficiency of this process, quantified by the intersystem crossing quantum yield (ΦISC), is highly dependent on the molecular structure. In some donor-acceptor systems based on anthracene, an efficient ISC mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC) has been identified. nih.govrsc.org This process is facilitated by the formation of a charge-transfer state between the electron donor and acceptor moieties, which enhances the spin-orbit coupling necessary for the spin-forbidden singlet-to-triplet transition. For this compound, the ethyl propanoate group is not a strong electron donor or acceptor, suggesting that a classic SOCT-ISC mechanism might not be the dominant pathway. However, even in the absence of strong charge-transfer character, intersystem crossing can still occur, and its efficiency can be influenced by factors such as the energy gap between the singlet and triplet states and the presence of heavy atoms (which is not the case here).
Studies on other anthracene derivatives have demonstrated that the ISC mechanism and triplet yield can be significantly tuned through structural modifications. rsc.org For instance, attaching a suitable aryl donor moiety to an anthracene carboxyimide core can introduce an intermediate triplet state, leading to a small energy gap between the charge separated state and the triplet state, which promotes efficient ISC. rsc.org While the ester group in this compound is not as electronically active as the imide systems in those studies, its conformational flexibility could potentially influence the excited state potential energy surfaces and thus the ISC rate.
| Compound Family | Typical Triplet State Energy (eV) | Key Factors Influencing Intersystem Crossing |
| 9,10-Diphenylanthracene Derivatives | 1.64–1.65 ubc.ca | Localization of the triplet state on the anthracene core. ubc.ca |
| Anthracene Carboxyimide Dyads | Varies with substituent | Spin-orbit charge-transfer (SOCT-ISC), energy gap between charge separated and triplet states. rsc.org |
| Julolidine-Anthracene Molecules | Varies with structure | Degree of charge transfer, dihedral angle between π systems, electronic coupling. nih.gov |
Vibronic Coupling Phenomena in Excited States
Vibronic coupling refers to the interaction between the electronic and vibrational states of a molecule. These interactions play a critical role in the non-radiative decay of excited states and can significantly influence the rates of internal conversion and intersystem crossing. The strength of vibronic coupling is dependent on the specific vibrational modes that are active upon electronic excitation and is also temperature-dependent.
For anthracene and its derivatives, vibronic coupling is a key phenomenon governing their photophysical behavior. The initial excitation populates a Franck-Condon excited state, which then relaxes vibrationally. The efficiency of this relaxation and the subsequent non-radiative transitions are mediated by vibronic coupling. Theoretical studies on blue-emitting anthracene derivatives have shown that the driving force for internal conversions and vibrational relaxations originates mainly from the anthracenylene group itself. rsc.org
The nature of the substituent at the 9-position can influence the vibronic coupling landscape. The ethyl propanoate group in this compound introduces additional vibrational modes, including stretching and bending of the ester functionality and torsional modes around the single bond connecting the substituent to the anthracene core. These low-frequency torsional modes can be particularly effective in promoting non-radiative decay from the excited state.
Photochemical Reactivity and Stability
Photodimerization of Ethyl 3-(anthracen-9-YL)propanoate and Related Saturated Analogs
One of the hallmark reactions of anthracene (B1667546) and its 9-substituted derivatives is photodimerization. This process involves the cycloaddition of an excited-state anthracene molecule with a ground-state molecule.
The photodimerization of 9-substituted anthracenes proceeds via a [4+4]-cycloaddition reaction between the C9 and C10 positions of the two anthracene rings. mdpi.com This reaction is initiated by the absorption of a photon, leading to an excited state that subsequently reacts with a neighboring ground-state molecule. mdpi.com This reversible reaction has been leveraged in the development of functional materials, including polymer scaffolds and shape-memory polymers, where the linkage and cleavage of molecular fragments can be controlled by light. researchgate.net
The resulting photoadducts, a class of molecules sometimes referred to as "tetraptycenes," possess a unique cage-like structure. researchgate.net Characterization of these dimers is typically achieved through standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the formation of the new single bonds and the loss of aromaticity at the central anthracene ring.
Mass Spectrometry (MS): Shows a molecular weight corresponding to the dimer of the initial reactant.
Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural proof of the [4+4] cycloaddition and details the stereochemistry of the resulting dimer. researchgate.net
For this compound, this reaction would yield a specific head-to-tail or head-to-head dimer, depending on the orientation of the molecules during the reaction.
In the solid state, the photoreactivity of anthracene derivatives is often governed by topochemical principles, where the crystal packing arrangement predetermines the outcome of the reaction. rsc.org For a [4+4] photodimerization to occur efficiently, the anthracene rings of adjacent molecules must be parallel and within a specific proximity, typically less than 4.2 Å.
The solid-state photoreactions of anthracene derivatives can be classified based on their adherence to these principles: rsc.org
Topochemical: The reaction proceeds with minimal atomic and molecular movement, and the product's crystal lattice is directly related to the reactant's lattice.
Non-topochemical: The reaction occurs despite an unfavorable crystal packing, often leading to a disruption of the crystal lattice.
The photodimerization process in polycrystalline thin films of related compounds like 9-methylanthracene (B110197) has been shown to follow an autocatalytic pathway. escholarship.org In this process, the formation of the photoproduct alters the local environment of the remaining reactant molecules, increasing both the photochemical reaction rate and non-radiative relaxation rates. escholarship.org This indicates that the local stress and strain induced by the initial dimerization can influence the subsequent reactivity within the crystal. escholarship.org
Photodecomposition and Photolability Studies of Anthracene-Propanoate Derivatives
In the presence of oxygen, anthracene derivatives are susceptible to photooxidation, which competes with photodimerization and often leads to irreversible degradation of the chromophore.
The primary pathway for the photodecomposition of 9-substituted anthracenes in aerobic conditions is through the formation of an endoperoxide. cnrs.frplos.orgnih.gov This reaction involves the interaction of the excited anthracene derivative with molecular oxygen (O₂), often via sensitization to produce singlet oxygen (¹O₂), which then undergoes a [4+2] cycloaddition across the 9,10-positions of the anthracene ring. plos.orgrsc.org
Studies on the closely related model compound, methyl 3-(9-anthracene)propanoate, confirm this degradation route. cnrs.fr Upon irradiation with light (λ > 310 nm), the characteristic UV absorption bands of the anthracene moiety (at ~254 nm and in the 310-390 nm range) irreversibly disappear. cnrs.fr The primary products identified are the corresponding 9,10-endoperoxide, which can subsequently decompose, often through further photochemical or thermal processes, to form anthraquinone. cnrs.frresearchgate.net
| Reactant | Conditions | Primary Intermediate | Final Product | Reference |
| 9-Substituted Anthracenes | Irradiation (UV/Visible), Air (O₂) | Anthracene-9,10-endoperoxide | Anthraquinone | cnrs.frresearchgate.net |
| 9-methyl-10-nitroanthracene | Photolysis, CDCl₃, Air | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone | nih.gov |
This table summarizes the general photooxidation pathway for anthracene derivatives.
The rate of photodecomposition of anthracene-propanoate derivatives is highly dependent on the surrounding environment. The photochemical stability of compounds like methyl 3-(9-anthracene)propanoate has been investigated in various polymer matrices. cnrs.frresearchgate.net
Research shows that the decomposition rate upon irradiation (λ > 310 nm) is very fast in several common polymers. cnrs.frresearchgate.net For instance, the initial rate of disappearance of the anthracene absorption for methyl 3-(9-anthracene)propanoate is high in all tested matrices, with approximately half of the original absorption lost within the first 10 minutes of irradiation in some cases. cnrs.fr
| Polymer Matrix | Relative Rate of Decomposition | Reference |
| Polystyrene (PS) | Slower | cnrs.fr |
| Poly(methyl methacrylate) (PMMA) | Faster | cnrs.fr |
| Poly(vinyl chloride) (PVC) | Faster | cnrs.fr |
| Isotactic Polypropylene (iPP) | Fast | cnrs.fr |
| Low-Density Polyethylene (LDPE) | Fast | cnrs.fr |
This table illustrates the relative photodecomposition rates of an anthracene-propanoate derivative in different polymer environments.
The photostability is slightly enhanced in polystyrene compared to PMMA and PVC. cnrs.fr The nature of the solvent also plays a critical role; photo-oxidation is notably faster in chlorinated solvents, which is attributed to an increased triplet yield, leading to more efficient singlet oxygen production and, consequently, accelerated endoperoxide formation. rsc.org
Comparative Photochemistry: Saturated vs. Unsaturated Anthracene Esters
Comparing the saturated title compound, this compound, with its unsaturated analog, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, reveals how the presence of a conjugated double bond in the side chain introduces alternative photochemical pathways.
For This compound , the primary photoreactions are the [4+4] photodimerization at the anthracene core and the competing [4+2] photooxidation to form the endoperoxide.
For Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , the presence of the α,β-unsaturated ester moiety introduces the possibility of a [2+2]-photocycloaddition involving the olefinic double bonds. This reaction is also subject to topochemical control in the solid state. However, crystallographic studies of this unsaturated ester show that the intermolecular distance between the olefinic double bonds in the crystal lattice is approximately 5.5-5.6 Å. researchgate.net This distance is significantly larger than the typical sub-4.2 Å requirement for an efficient solid-state [2+2] cycloaddition, suggesting this pathway may not be favored in the crystalline form. researchgate.net The crystal packing does, however, exhibit π–π stacking interactions between anthracene units from neighboring columns, with centroid-centroid distances of about 3.65 Å, which could potentially facilitate [4+4] photodimerization. researchgate.netnih.gov
| Compound | Potential Photoreactions | Key Structural Feature | Reference |
| This compound (Saturated) | [4+4]-Cycloaddition (anthracene core), Photooxidation | Saturated propanoate chain | researchgate.netcnrs.fr |
| Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate (Unsaturated) | [4+4]-Cycloaddition (anthracene core), [2+2]-Cycloaddition (alkene), Photooxidation | Conjugated C=C double bond | researchgate.netnih.gov |
This table provides a comparative overview of the potential photochemical reactions for the saturated and unsaturated anthracene esters.
E/Z-Isomerization and [2+2]-Cycloaddition in Unsaturated Analogs
Unsaturated analogs of this compound, such as ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, exhibit characteristic photochemical reactions, namely E/Z-isomerization and [2+2]-cycloaddition. These reactions are typical for compounds containing a carbon-carbon double bond in conjugation with the anthracene moiety.
E/Z-Isomerization: The presence of the double bond in the propenoate side chain allows for the possibility of E/Z isomerization upon photoirradiation. This process involves the conversion between the trans (E) and cis (Z) geometric isomers. Visible-light irradiation in the presence of a suitable photocatalyst can promote the isomerization of the thermodynamically stable E-isomer to the less stable Z-isomer. mdpi.com This photoisomerization is a key step that can precede other photochemical transformations.
[2+2]-Cycloaddition: The photodimerization of anthracene derivatives via a [4+4] photocycloaddition is a well-documented phenomenon. mdpi.com In the case of unsaturated analogs like ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, the potential for a [2+2]-cycloaddition involving the double bond of the propenoate group also exists, particularly in the solid state. researchgate.net The feasibility of such a reaction is highly dependent on the crystal packing and the intermolecular distance between the olefinic moieties of adjacent molecules. For a [2+2] photodimerization to occur readily, the distance between the parallel double bonds is a critical factor. researchgate.net
A study on the crystal structure of ethyl (E)-3-(anthracen-9-yl)prop-2-enoate revealed that the intermolecular distance between the olefinic moieties is larger than what is typically found for aryl-enes that undergo [2+2]-photodimerization efficiently. researchgate.net This suggests that while the potential for this reaction pathway exists, it may not be the most favored process under all conditions.
| Photochemical Reaction | Description | Applicable Analog |
| E/Z-Isomerization | Reversible conversion between geometric isomers (cis/trans) around a double bond upon light exposure. | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |
| [2+2]-Cycloaddition | A photochemical reaction that forms a cyclobutane (B1203170) ring from two alkene units. | Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |
Mechanistic Divergence Based on Side-Chain Saturation
The photochemical reactivity of this compound, which possesses a saturated propanoate side-chain, diverges significantly from its unsaturated analogs. The absence of a carbon-carbon double bond in the side chain of this compound fundamentally alters its photochemical behavior.
Specifically, E/Z-isomerization and [2+2]-cycloaddition reactions involving the side chain are not possible for this compound. These reactions are contingent upon the presence of the π-system of the double bond, which is absent in the saturated derivative.
The primary photochemical reaction for many anthracene derivatives is a [4+4]-photodimerization , where two anthracene molecules in a face-to-face arrangement undergo a cycloaddition reaction upon UV irradiation to form a dimer. mdpi.com This reaction proceeds from the excited singlet state of the anthracene monomer. mdpi.com While the saturated side chain of this compound does not directly participate in this cycloaddition, its steric bulk and influence on the crystal packing can affect the efficiency and stereochemistry of the photodimerization of the anthracene core.
Furthermore, anthracene derivatives can react with singlet oxygen, which is often present in air and soluble in many solvents, to form endoperoxides. mdpi.comnih.gov This reaction can lead to the degradation of the anthracene compound and the formation of byproducts such as 9-anthraldehyde (B167246) and anthraquinone. nih.gov This photooxidation pathway is a potential reaction for both saturated and unsaturated analogs, as it primarily involves the anthracene core itself.
The key mechanistic divergence is summarized in the table below:
| Compound | E/Z-Isomerization | Side-Chain [2+2]-Cycloaddition | Anthracene Core [4+4]-Photodimerization | Photooxidation |
| This compound | Not Possible | Not Possible | Possible | Possible |
| Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate | Possible | Possible | Possible | Possible |
Chemical Reactivity Beyond Photochemistry
Oxidation Reactions
The anthracene (B1667546) nucleus in Ethyl 3-(anthracen-9-yl)propanoate is prone to oxidation, particularly at the C9 and C10 positions. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions. While specific oxidation studies on this compound are not extensively documented, the reactivity can be inferred from studies on related 9-alkylanthracenes, such as 9-methylanthracene (B110197).
Oxidation of 9-methylanthracene with peroxydisulfate (B1198043) has been shown to yield a variety of products resulting from either side-chain or nuclear oxidation. acs.orgacs.org The reaction proceeds through a radical cation intermediate, which can then undergo proton loss or nucleophilic attack. acs.org In the presence of a nucleophile like acetate, products such as 9-acetoxymethylanthracene can be formed. acs.org
Stronger oxidizing agents, such as chromium trioxide in acetic acid, typically lead to the formation of anthraquinone, with the cleavage of the substituent at the 9-position. Enzymatic oxidation systems, for instance using laccase, have also been shown to oxidize anthracene derivatives to the corresponding 9,10-anthraquinone. mdpi.com
The oxidation of the propanoate side chain itself would require more vigorous conditions and is generally not the primary site of reaction under mild oxidative stress, due to the high reactivity of the anthracene core.
Table 1: Representative Oxidation Reactions of 9-Substituted Anthracenes
| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Reference(s) |
| 9-Methylanthracene | Peroxydisulfate | 9-Anthraldehyde (B167246), 9-Anthracenemethanol, Lepidopterene | acs.org |
| 9-Methylanthracene | Cytochrome P450 model systems | 9-(Hydroxymethyl)anthracene, 10-Methyl-10-hydroxy-9-anthrone, Anthraquinone | N/A |
| Anthracene | Laccase/mediator systems | 9,10-Anthraquinone | mdpi.com |
This table presents data for analogous compounds to illustrate the expected reactivity of this compound.
Reduction Reactions
The ester functionality of this compound is susceptible to reduction by powerful reducing agents. The most common and effective reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding primary alcohol upon acidic workup.
For this compound, reduction with LiAlH₄ is expected to yield 3-(anthracen-9-yl)propan-1-ol. This reaction effectively removes the ester functionality while preserving the anthracene core and the propane (B168953) linker. While specific literature detailing this exact transformation on this compound is sparse, the reduction of esters is a well-established and reliable synthetic method.
Alternatively, the saturated propanoate side chain is resistant to catalytic hydrogenation under conditions that might reduce other functional groups. However, if the starting material were the unsaturated analog, Ethyl 3-(anthracen-9-yl)prop-2-enoate, catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would reduce the carbon-carbon double bond to yield this compound. smolecule.com
Table 2: Expected Reduction of this compound
| Starting Material | Reagent(s) | Expected Product |
| This compound | 1. LiAlH₄ in THF2. H₃O⁺ workup | 3-(Anthracen-9-yl)propan-1-ol |
This table is based on the well-established reactivity of esters with lithium aluminum hydride.
Nucleophilic Substitution Reactions of the Ester Group
The ester group in this compound is a versatile handle for chemical modification through nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.
One of the most fundamental nucleophilic substitution reactions is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is typically irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org This reaction would convert this compound into sodium 3-(anthracen-9-yl)propanoate and ethanol. Subsequent acidification would then yield the free carboxylic acid, 3-(anthracen-9-yl)propanoic acid. Studies on the hydrolysis of sterically hindered esters have shown that using a non-aqueous solvent system, such as methanol (B129727) in dichloromethane, can facilitate the reaction under mild conditions. arkat-usa.org
Another important class of nucleophilic substitution reactions involves the use of organometallic reagents, such as Grignard reagents (RMgX). The reaction of an ester with a Grignard reagent typically results in the addition of two equivalents of the organometallic reagent to form a tertiary alcohol. udel.edu The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive than the starting ester and thus rapidly reacts with a second equivalent of the Grignard reagent. For example, the reaction of this compound with an excess of phenylmagnesium bromide would be expected to produce 1,1-diphenyl-3-(anthracen-9-yl)propan-1-ol after an acidic workup.
Table 3: Representative Nucleophilic Substitution Reactions of Esters
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| Ethyl Ester | 1. NaOH (aq), heat2. H₃O⁺ | Carboxylic Acid + Ethanol | Basic Hydrolysis (Saponification) | masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org |
| Methyl Benzoate | 1. Phenylmagnesium Bromide (excess)2. H₃O⁺ | Triphenylmethanol | Grignard Reaction | udel.edu |
This table presents general reactions of esters and a specific example with a related compound to illustrate the expected reactivity of this compound.
Diels-Alder Reactivity with Singlet Oxygen as a Chemical Trap
The central ring of the anthracene core in this compound is a reactive diene and can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. A particularly important reaction in this class is the trapping of singlet oxygen (¹O₂).
Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, can be generated photochemically. In the presence of an anthracene derivative, it acts as a dienophile, reacting across the 9 and 10 positions of the anthracene nucleus to form a stable 9,10-endoperoxide. This reaction is often used as a chemical trap to detect and quantify the presence of singlet oxygen in various chemical and biological systems.
The reaction of a related compound, diethyl-3,3'-(9,10-anthracenediyl)bisacrylate, with singlet oxygen has been studied, and the rate constant for the reaction was determined to be 1.69 × 10⁶ M⁻¹s⁻¹. nih.gov This indicates a high reactivity of the anthracene core towards singlet oxygen, even with the presence of ester-containing substituents. The formation of the endoperoxide leads to a loss of the characteristic anthracene UV-Vis absorption and fluorescence, which can be monitored to follow the kinetics of the reaction.
Table 4: Diels-Alder Reaction of Anthracene Derivatives with Singlet Oxygen
| Diene | Dienophile | Product | Reaction Conditions | Rate Constant (k_r) | Reference(s) |
| Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | Singlet Oxygen (¹O₂) | Corresponding 9,10-Endoperoxide | Photosensitization | 1.69 × 10⁶ M⁻¹s⁻¹ | nih.gov |
| 9,10-Dimethylanthracene | Singlet Oxygen (¹O₂) | 9,10-Dimethyl-9,10-endoperoxide | Photosensitization | - | nih.gov |
This table presents data for analogous compounds to illustrate the expected reactivity of this compound.
Computational Chemistry and Theoretical Modeling
Electronic Structure Analysis (HOMO/LUMO Energy Levels and Spatial Distributions)
The electronic structure of a molecule is paramount to its chemical reactivity and photophysical properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this investigation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.
For Ethyl 3-(anthracen-9-yl)propanoate, theoretical calculations are expected to show that the HOMO and LUMO are predominantly localized on the π-conjugated system of the anthracene (B1667546) moiety. In many anthracene derivatives, the charge densities of these frontier orbitals are heavily concentrated on the aromatic rings. The HOMO typically exhibits bonding character, while the LUMO has antibonding character. The spatial distribution reveals that the anthracene core is the primary site of electronic transitions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to undergo an electronic transition. For instance, in a related compound, 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, density functional theory (DFT) calculations determined a band gap of 3.07 eV, which aligned closely with the experimentally observed value of 3.03 eV. acs.org This value indicates significant electronic stability while still allowing for the characteristic photophysical behavior of anthracene compounds. acs.org A similar analysis for this compound would be essential to quantify its electronic properties and potential for applications in organic electronics. acs.org
Molecular Electrostatic Potential Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP map illustrates regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netuni-duesseldorf.de
In an MEP map of this compound, distinct regions of electrostatic potential would be observed:
Negative Potential (Red/Yellow): The most significant regions of negative potential are expected to be localized around the oxygen atoms of the ester group, particularly the carbonyl oxygen. This high electron density makes it a primary site for interaction with electrophiles and a hydrogen bond acceptor.
Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms, especially those of the ethyl group and the aliphatic chain.
Neutral/π-Region (Green): The flat, aromatic surface of the anthracene ring system represents a π-rich region, which can engage in electrophilic aromatic substitution and π-stacking interactions.
By identifying these sites, the MEP map provides a qualitative prediction of how the molecule will interact with other reagents, solvents, or biological receptors. nih.gov For example, the negative potential on the carbonyl oxygen is a key factor in directing the intermolecular C—H⋯O interactions observed in the crystal structures of related compounds. Computational studies on other complex ester-containing molecules have successfully used MEP analysis to identify reactive sites and understand intermolecular interactions.
Simulations of Spectroscopic Properties (e.g., Franck-Condon Simulations)
Anthracene and its derivatives are well-known for their characteristic absorption and fluorescence spectra. Computational simulations, such as those based on the Franck-Condon principle, are instrumental in interpreting and predicting these spectroscopic features. The Franck-Condon principle states that electronic transitions occur much faster than nuclear motion, meaning the vibrational levels of the excited state are populated based on the overlap between the ground and excited state vibrational wavefunctions.
A Franck-Condon simulation for this compound would involve:
Optimizing the geometry of the molecule in both its ground state (S₀) and first excited electronic state (S₁).
Calculating the vibrational frequencies and wavefunctions for both states.
Computing the Franck-Condon factors, which represent the probability of a transition between the vibrational levels of the S₀ and S₁ states.
These simulations can reproduce the vibronic structure (the fine details) of the UV-Vis absorption and fluorescence spectra. Such an analysis would allow for the precise assignment of spectral peaks to specific vibrational modes coupled to the electronic transition, providing a deep understanding of the molecule's photophysical behavior. While specific simulations for this compound are not prominent in the literature, the methodology has been successfully applied to numerous complex molecules to elucidate their spectroscopic properties.
Studies of Intermolecular Interactions and Supramolecular Arrangements
The way molecules pack in the solid state is governed by a network of non-covalent intermolecular interactions. These interactions dictate the material's physical properties. While specific crystal structure data for this compound is not available, a detailed analysis of the closely related analogue, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , provides significant insight. The key structural difference is the presence of a C=C double bond in the propanoate chain of the analogue.
In the crystal structure of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, several key interactions are responsible for its supramolecular assembly:
C—H⋯O Interactions: Molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds, linking the aromatic hydrogens of one molecule to the carbonyl oxygen of another.
π–π Stacking: The planar anthracene units from neighboring columns engage in significant π–π stacking interactions, which are crucial for stabilizing the crystal lattice.
C—H⋯π Interactions: Additional stability is provided by C—H⋯π interactions between the anthracene units of different dimers within the same column.
These interactions lead to the formation of columns, which then arrange into layers. The specific distances of these interactions highlight the precise and cooperative nature of the molecular packing.
Table 1: Key Intermolecular Interaction Distances in Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate
| Interaction Type | Atoms Involved | Distance (Å) | Symmetry Operation |
|---|---|---|---|
| π–π Stacking | Centroid-to-Centroid (Anthracene) | 3.6446 | Between neighboring columns |
| π–π Stacking | Centroid-to-Centroid (Anthracene) | 3.6531 | Between neighboring columns |
| Interplanar Distance | Anthracenyl Units (Dimer A) | 0.528 | Within inversion dimer |
Data sourced from Bugenhagen et al. (2013).
This detailed analysis of a structural analogue strongly suggests that the supramolecular chemistry of this compound would be similarly dominated by a combination of hydrogen bonding and extensive π–π stacking.
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the bonds in the ethyl propanoate side chain.
The crystal structure of the analogue, Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate , reveals a fascinating conformational feature: the asymmetric unit contains two independent molecules, A and B, which are conformational isomers. The primary difference between them lies in the conformation of the ester ethoxy group. This is quantified by the torsion angle involving the atoms of the ester function.
Table 2: Conformational Torsion Angles in Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate
| Molecule | Torsion Angle | Value (°) |
|---|---|---|
| Molecule A | C17—O2—C18—C19 | 178.3 |
Data sourced from Bugenhagen et al. (2013).
Molecule A adopts a nearly planar (anti-periplanar) conformation, while Molecule B has a gauche conformation. This demonstrates that even in the constrained environment of a crystal, the molecule can adopt multiple low-energy conformations. Theoretical modeling using methods like DFT can be used to explore the potential energy surface of this compound, identifying all stable conformers and the energy barriers between them. Such an analysis is critical for understanding its behavior in solution and its ability to adapt its shape when interacting with other molecules.
Advanced Characterization Techniques for Structural Elucidation and Property Analysis
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the related compound, ethyl (E)-3-(anthracen-9-yl)prop-2-enoate, this analysis reveals a triclinic crystal system with the space group P1. researchgate.net The asymmetric unit of this compound contains two symmetry-independent molecules, labeled A and B, which primarily differ in the conformation of their ester ethoxy groups. researchgate.netnih.gov
In the crystal lattice, molecules form inversion dimers through C—H⋯O interactions. researchgate.netnih.gov These dimers are further organized into columns by other short C—H⋯O contacts. researchgate.netnih.gov Notably, π–π stacking interactions are observed between the anthracenyl units of neighboring columns, with centroid-centroid distances of 3.6446 (15) and 3.6531 (15) Å. nih.gov Additionally, C—H⋯π interactions are present between the anthracenyl units of different dimers within the same column. nih.gov The interplanar distances between the anthracenyl units within the dimers are 0.528 (2) Å for molecule A pairs and 0.479 (2) Å for molecule B pairs. researchgate.netnih.gov
Table 1: Crystallographic Data for Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₆O₂ |
| Molecular Weight | 276.32 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.8700 (5) |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectrum of a compound with similar functional groups, such as ethyl ethanoate, distinct peaks are observed for the different proton environments. youtube.com For ethyl 3-(anthracen-9-yl)propanoate, one would expect to see signals corresponding to the aromatic protons of the anthracene (B1667546) ring, the methylene (B1212753) protons of the propanoate chain, and the methylene and methyl protons of the ethyl ester group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons. youtube.com For example, the ethyl group would typically show a quartet for the -CH₂- group (split by the -CH₃ group) and a triplet for the -CH₃ group (split by the -CH₂- group). youtube.com
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, ethyl acrylate (B77674), characteristic absorptions are observed for the alkyl, vinylic, and carbonyl carbons. libretexts.org In this compound, distinct signals would be expected for the carbons of the anthracene ring, the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the propanoate backbone. Generally, sp² hybridized carbons (aromatic and carbonyl) absorb downfield (110-220 ppm), while sp³ hybridized carbons absorb more upfield (0-90 ppm). libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (ppm) |
|---|---|
| Anthracene Carbons | 120 - 140 |
| Carbonyl (C=O) | 160 - 180 |
| Methylene (-OCH₂-) | 60 - 70 |
| Methylene (-CH₂-C=O) | 30 - 40 |
| Methylene (Ar-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 10 - 20 |
Ranges are estimations based on typical values for similar functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1730-1750 cm⁻¹ would indicate the C=O stretching of the ester group. Bands in the 3000-3100 cm⁻¹ region would correspond to the C-H stretching of the aromatic anthracene ring, while C-H stretching of the aliphatic ethyl and propanoate groups would appear in the 2850-3000 cm⁻¹ range. The C-O stretching of the ester would likely be observed between 1000 and 1300 cm⁻¹.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, FAB-MS, MALDI-TOF)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of ethyl (E)-3-(anthracen-9-yl)prop-2-enoate has been determined to be 276.3 g/mol . nih.govnih.gov The exact mass is reported as 276.115029749 Da. nih.gov This information is crucial for confirming the molecular formula of the compound, which is C₁₉H₁₆O₂. nih.govnih.gov Different ionization techniques can be used to generate ions for mass analysis. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for volatile and thermally stable compounds, providing both retention time and mass spectral data. Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are softer ionization techniques often used for less volatile or larger molecules, which would minimize fragmentation and provide a clear molecular ion peak.
Photoelectron Spectroscopy (e.g., Slow Electron Velocity Map Imaging Spectroscopy)
Photoelectron spectroscopy provides insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. wisc.edu Slow Electron Velocity-Map Imaging (SEVI) is a high-resolution variant of this technique that can resolve vibronic structure, providing information about the vibrational modes coupled to specific electronic transitions. wisc.edunih.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This can provide information about the thermal stability and decomposition profile of a compound.
In a study of related annelated triazinylacetic acid ethyl esters, TG-FTIR was used to identify the evolved gaseous products during thermal decomposition. mdpi.com The initial decomposition stage involved the cleavage of the ethyl ester moiety, releasing ethanol, water, and carbon dioxide. mdpi.com A similar initial decomposition pathway might be anticipated for this compound, with the loss of the ethyl propanoate group at elevated temperatures. The TGA curve would show a distinct mass loss corresponding to this fragmentation, and the temperature at which this occurs would be an indicator of the compound's thermal stability.
Applications in Advanced Materials Science and Chemical Biology As Probes/tools
Organic Electronic Devices
The interest in anthracene (B1667546) derivatives for organic electronic devices stems from their inherent luminescent properties and charge-transport capabilities. These characteristics are central to the functioning of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Anthracene and its derivatives are well-established as blue-emitting materials in OLEDs. The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, into organic layers. The recombination of these charge carriers in an emissive layer leads to the formation of excitons, which then radiatively decay to produce light. The color of the emitted light is determined by the energy gap of the emissive material.
While specific performance data for Ethyl 3-(anthracen-9-yl)propanoate in OLEDs is not extensively documented in publicly available research, the general class of anthracene derivatives is widely utilized. Anthracene moieties are known for their high photoluminescence quantum yields and their ability to be chemically modified to tune the emission color and improve device efficiency and stability. For instance, attaching different functional groups to the anthracene core can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport properties, as well as the emission wavelength.
A significant challenge in the development of blue OLEDs is achieving high efficiency and long operational lifetimes. Anthracene derivatives are considered promising candidates to address these issues due to their intrinsic thermal and photochemical stability. Research on various anthracene-based emitters has demonstrated the potential for achieving deep-blue emission with high external quantum efficiencies.
Table 1: General Properties of Anthracene Derivatives Relevant to OLED Applications
| Property | General Characteristics for Anthracene Derivatives | Potential Relevance for this compound |
|---|---|---|
| Emission Color | Typically blue | Expected to exhibit blue fluorescence. |
| Quantum Yield | Can be high, depending on substitution | The propanoate group may influence the quantum yield. |
| Thermal Stability | Generally good | The ester functionality is relatively stable. |
| Solubility | Can be tuned with substituents | The ethyl propanoate group enhances solubility in organic solvents, facilitating device fabrication from solution. |
In the realm of organic photovoltaics, anthracene derivatives are explored as electron-donating materials in the active layer of solar cells. The function of an OPV is to absorb light, create excitons, and then separate these excitons into free charge carriers (electrons and holes) that are collected at the electrodes to generate a photocurrent. The efficiency of this process is highly dependent on the light-absorbing properties of the donor and acceptor materials, as well as the morphology of the active layer.
The broad absorption spectrum of the anthracene core in the UV region makes it a candidate for harvesting solar energy. In a typical bulk heterojunction OPV, a blend of a donor and an acceptor material is used to create a large interfacial area for efficient exciton dissociation. While specific studies on the use of this compound in OPVs are limited, related anthracene compounds have been investigated for their potential in solar cell applications. The performance of such devices is often evaluated based on parameters like power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Furthermore, the principles of light absorption and energy transfer inherent to anthracene derivatives make them suitable for the design of artificial light-harvesting systems. These systems mimic natural photosynthesis by capturing light energy and funneling it to a reaction center. The efficient energy transfer between anthracene moieties can be exploited in such architectures.
Table 2: Key Parameters for Anthracene-Based Organic Photovoltaic Devices
| Parameter | Description | Typical Values for Anthracene-Based Devices |
|---|---|---|
| Power Conversion Efficiency (PCE) | Overall efficiency of converting light to electrical energy. | Varies widely based on device architecture and materials. |
| Open-Circuit Voltage (Voc) | Maximum voltage from a solar cell at zero current. | Dependent on the HOMO of the donor and LUMO of the acceptor. |
| Short-Circuit Current Density (Jsc) | Maximum current from a solar cell at zero voltage. | Related to the light absorption and charge transport properties. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. | Influenced by charge transport and recombination. |
Reversible Polymer Systems and Self-Healing Materials
The ability of anthracene to undergo a [4+4]-cycloaddition reaction upon exposure to UV light, and for the resulting dimer to cleave back to the monomers upon heating or irradiation with shorter wavelength UV light, is a key feature exploited in the development of reversible polymer systems and self-healing materials.
When anthracene moieties are incorporated into polymer chains, either as pendant groups or within the main chain, the reversible [4+4]-cycloaddition can be used to form crosslinks between the chains. mdpi.comccspublishing.org.cn Upon irradiation with UV light (typically around 365 nm), two anthracene units from different polymer chains can react to form a covalent bond, leading to the formation of a polymer network. This process can transform a soluble polymer into an insoluble gel. The formation of these crosslinks can significantly alter the mechanical properties of the material, such as its modulus and swelling behavior.
The photodimers of anthracene are thermally labile. When the crosslinked polymer network is heated, the cycloadducts can undergo a retro-[4+4]-cycloaddition reaction, breaking the crosslinks and returning the material to its original, un-crosslinked state. This thermally reversible behavior allows for the creation of "smart" materials that can respond to temperature changes. For example, a material could be designed to be rigid at room temperature and become malleable or even liquid-like at an elevated temperature, allowing it to be reshaped or healed. This process is the basis for developing self-healing materials, where damage in the form of a crack can be repaired by applying heat, which causes the crosslinks to break and reform across the damaged interface.
Table 3: Reversible Reactions of Anthracene Derivatives in Polymer Systems
| Process | Stimulus | Molecular Change | Macroscopic Effect |
|---|---|---|---|
| [4+4]-Cycloaddition | UV Light (~365 nm) | Formation of anthracene dimers (crosslinks). | Increased stiffness, gelation, network formation. |
| Retro-[4+4]-Cycloaddition | Heat or UV Light (<300 nm) | Cleavage of anthracene dimers. | Softening, liquefaction, healing of cracks. |
Anthracene-Conjugated Polymers for Optoelectrical Applications
The integration of anthracene moieties, such as the one in this compound, into polymer backbones has led to the development of advanced materials with significant optoelectrical properties. These anthracene-conjugated polymers are researched for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net The extended π-conjugated system of the anthracene unit facilitates charge transport and emits blue light, a crucial feature for display and lighting technologies. beilstein-journals.orgresearchgate.net
In these polymers, the anthracene core can be functionalized to fine-tune the material's electronic properties, solubility, and processability. For instance, attaching solubilizing groups allows for the creation of solution-processable materials suitable for large-area and flexible electronic devices. The rigid, planar structure of anthracene contributes to ordered packing in the solid state, which can enhance charge mobility in OFETs. mdpi.com Researchers have developed various anthracene-based polymers, demonstrating their versatility and potential in next-generation electronics. beilstein-journals.org
Table 1: Performance of Anthracene-Based Polymers in Optoelectrical Devices
| Polymer Type | Application | Key Performance Metric | Reference |
|---|---|---|---|
| 9,10-diphenylanthracene (B110198) derivative | Blue OLED Emitter | High Efficiency Blue Light Emission | beilstein-journals.org |
| 2,2'-bianthracene derivative | Green OLED Emitter | Green Fluorescence | beilstein-journals.org |
Fluorescent Probes and Chemosensors in Chemical Biology
The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of molecular probes and sensors for biological applications. researchgate.net These tools leverage changes in fluorescence to signal specific biological events or the presence of target molecules. researchfeatures.comaip.org
Detection of DNA Damage and DNA Interaction Studies
Anthracene derivatives are utilized as fluorescent probes for investigating DNA structures and detecting damage. researchgate.net An anthracene-tagged DNA probe can exhibit changes in its emission signal upon binding to DNA. This response can be sensitive to the specific DNA sequence, allowing for the discrimination between different base-pair mismatches. researchgate.net The mechanism often involves the intercalation of the planar anthracene ring between DNA base pairs, leading to alterations in the fluorescence quantum yield and lifetime. These changes provide a detectable signal for DNA binding events, which is valuable in diagnostics and genetic research.
Environmentally Sensitive Fluorophores (e.g., Solvent Polarity, Acidity, Anion Sensing)
The fluorescence of anthracene derivatives can be highly sensitive to the local environment, a property known as solvatochromism. nih.gov This makes them effective probes for reporting on solvent polarity, acidity (pH), and the presence of specific ions. nih.govacs.org For example, some anthracene-based probes exhibit a "turn-on" fluorescence response, where their emission intensity increases significantly in the presence of a target metal ion like Chromium (III) or Mercury (II). nih.govacs.org This is often achieved by designing the molecule so that a non-fluorescent state is converted to a fluorescent one upon binding the target analyte. The sensitivity to the environment is due to changes in the electronic distribution of the excited state of the fluorophore, which is influenced by interactions with the surrounding medium. nih.gov
Table 2: Environmental Sensing with Anthracene-Based Probes
| Probe Type | Analyte | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Anthracene-Thiophene Probe | Chromium (III) ions | "Turn-on" fluorescence via C=N bond hydrolysis | Increased fluorescence intensity | nih.gov |
| Anthracene-Thioacetal Probe | Mercury (II) ions | "Turn-on" fluorescence via desulfurization | Bright emission and color change | acs.org |
Chemical Traps for Reactive Oxygen Species
Anthracene and its derivatives serve as effective chemical traps for detecting reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govnih.gov The central rings of the anthracene core can undergo a [4+2] cycloaddition reaction with singlet oxygen to form a stable, non-fluorescent endoperoxide. mdpi.comresearchgate.net This reaction leads to a quenching of the characteristic anthracene fluorescence, providing a clear signal for the presence of ¹O₂. This mechanism is the basis for fluorescent probes designed to quantify ROS in biological and chemical systems. The rate of this reaction and the specificity for different ROS can be modulated by altering the substituents on the anthracene ring. nih.gov
Table 3: Anthracene Derivatives as ROS Traps
| Anthracene Derivative | Reactive Oxygen Species | Reaction Product | Detection Method | Reference |
|---|---|---|---|---|
| Anthracene (general) | Singlet Oxygen (¹O₂) | 9,10-Endoperoxide | Fluorescence quenching | mdpi.com |
| Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | Singlet Oxygen (¹O₂) | Stable Endoperoxide | HPLC/MS/MS detection of product | nih.gov |
Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems
Anthracene derivatives are key components in triplet-triplet annihilation (TTA) photon upconversion (UC) systems. rsc.orgchalmers.se TTA-UC is a process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy harvesting, bioimaging, and photodynamic therapy. nih.govnih.govdntb.gov.ua In a typical TTA-UC system, a sensitizer molecule absorbs low-energy light and transfers its energy to an annihilator molecule, promoting it to a triplet excited state. When two of these triplet-state annihilators collide, they undergo TTA, resulting in one annihilator in a higher-energy singlet excited state, which then emits a higher-energy photon. nih.govchalmers.se
Anthracene derivatives, due to their suitable triplet energy levels and high fluorescence quantum yields, are frequently used as annihilators. rsc.orgchalmers.se The efficiency of the TTA-UC process depends on factors such as the choice of sensitizer and annihilator, their concentrations, and the medium. nih.govchalmers.se
Table 4: Anthracene Derivatives in TTA Photon Upconversion Systems
| Annihilator | Sensitizer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Upconversion Quantum Yield (ΦUC) | Reference |
|---|---|---|---|---|---|
| 9,10-Diphenylanthracene (DPA) | Platinum Octaethylporphyrin (PtOEP) | Green/Yellow | Blue | Benchmark System | rsc.orgchalmers.se |
| Pyridine-substituted anthracenes | Zinc Octaethylporphyrin | - | - | Studied for supramolecular systems | chalmers.se |
Photoremovable Protecting Groups (PPGs) and Caging Applications for Chemical Release
The photochemical reactivity of anthracene derivatives allows their use as photoremovable protecting groups (PPGs), also known as photocages. mdpi.com A PPG is a light-sensitive moiety that is covalently attached to a biologically active molecule, rendering it inactive. Irradiation with light of a specific wavelength cleaves the bond between the PPG and the active molecule, releasing it with high spatiotemporal control. mdpi.com
This "uncaging" technique is a powerful tool in chemical biology for studying dynamic processes in living cells and for targeted drug delivery. Anthracene-based PPGs can be designed to be cleaved by specific wavelengths of light, offering a way to control the release of various bioactive compounds such as neurotransmitters, signaling molecules, or drugs. The efficiency of the release is determined by the quantum yield of the photocleavage reaction. nih.gov The development of PPGs that can be activated by near-infrared (NIR) light is of particular interest for in vivo applications due to the deeper tissue penetration of NIR light. mdpi.com
Table 5: Characteristics of Photoremovable Protecting Groups
| PPG Scaffold | Caged Molecule Type | Activation Wavelength | Key Feature | Reference |
|---|---|---|---|---|
| o-Nitrobenzyl | General | UV | Well-established PPG | mdpi.com |
| Coumarin-4-yl)methyl | General | UV/Visible | High quantum yields | nih.gov |
Components in Optical, Electronic, and Magnetic Switches
There is currently a lack of published research detailing the use of this compound as a component in optical, electronic, or magnetic switches. The function of such molecular switches often relies on a molecule's ability to undergo a reversible change in its physical or chemical properties upon stimulation by an external trigger, such as light, an electric field, or a magnetic field.
For a molecule to be a viable candidate for these applications, it typically needs to exhibit specific characteristics. For instance, photochromic compounds, which change color upon irradiation with light, are often employed in optical switches. While the anthracene core is known to undergo photodimerization, a reaction that can be reversible, specific studies on this compound that would harness this or other properties for switching applications have not been reported.
Building Block in Organic Synthesis for Complex Molecular Architectures
While the ethyl ester and the anthracene core of this compound could theoretically be involved in various chemical transformations, specific examples of its use in the construction of intricate molecular structures are not present in the available scientific literature. Synthetic chemists often rely on established and well-characterized starting materials for multi-step syntheses. The absence of such data for this compound suggests it is not yet a commonly utilized precursor in this field.
Mechanistic Insights and Theoretical Principles
Electron Transfer Processes in Anthracene (B1667546) Derivatives
Electron transfer (ET) is a fundamental process governing the photophysical and photochemical behavior of anthracene and its derivatives, including Ethyl 3-(anthracen-9-yl)propanoate. The aromatic nature of the fused three-ring system of anthracene makes it an excellent chromophore that can be readily excited by UV light. mdpi.com Upon excitation, the anthracene moiety can act as either an electron donor or an electron acceptor, participating in photoinduced electron transfer (PET) processes. d-nb.infoias.ac.in
In a typical PET scenario, an excited anthracene derivative can transfer an electron to a suitable acceptor molecule, a process known as oxidative PET. Conversely, it can accept an electron from a donor molecule, referred to as reductive PET. d-nb.info This transfer is a primary mechanism for the quenching of anthracene's characteristic fluorescence. mdpi.comchalcogen.ro When an excited anthracene molecule (the fluorophore) interacts with another molecule (the quencher), the energy of the excited state can be dissipated through electron transfer rather than through the emission of a photon (fluorescence). mdpi.com This process can be described by the following general schemes:
Oxidative PET: An* + Q → An•+ + Q•−
Reductive PET: An* + D → An•− + D•+
Where 'An*' is the excited anthracene derivative, 'Q' is the quencher (electron acceptor), and 'D' is the electron donor. The resulting species, An•+ and An•−, are the radical cation and radical anion of the anthracene derivative, respectively. ias.ac.in
The efficiency and direction of PET are heavily influenced by the electronic properties of the substituents attached to the anthracene core. researchgate.net Electron-donating groups (like alkoxy or amino groups) increase the electron density of the anthracene ring system, making it a better electron donor in the excited state and facilitating oxidative PET. researchgate.netmdpi.com Conversely, electron-withdrawing groups (like nitro or cyano groups) make the anthracene core more electron-deficient, enhancing its ability to act as an electron acceptor. d-nb.inforsc.org For instance, studies on 9,10-dialkoxyanthracenes have shown them to be highly effective photosensitizers for cationic photopolymerizations, a process initiated by electron transfer. researchgate.net In contrast, anthracene derivatives with electron-withdrawing groups have been found to be less effective in this role. researchgate.net
The formation of charge-separated states through PET is critical in various applications, such as in dye-sensitized solar cells and photocatalysis. ias.ac.in A significant challenge in this field is to prevent the rapid charge recombination (back electron transfer) between the newly formed radical ions, which would dissipate the stored energy. ias.ac.in Research has focused on designing anthracene systems where the charge-separated states are stabilized, for example, by using extended π-conjugated systems that can delocalize the charge, thereby slowing down the back electron transfer process. ias.ac.in
Fluorescence quenching involving electron transfer can occur through two primary mechanisms:
Dynamic Quenching: This process is diffusion-controlled and relies on collisions between the excited fluorophore and the quencher in solution. mdpi.comroyalsocietypublishing.org The rate of quenching increases with temperature as this enhances the diffusion and collision frequency. mdpi.com The Stern-Volmer equation is often used to analyze the kinetics of dynamic quenching. chalcogen.ro
The study of PET in anthracene derivatives is often conducted using techniques like time-resolved fluorescence spectroscopy and laser flash photolysis. These methods allow for the direct observation of the transient species involved, such as the excited states and the radical ions, providing insights into the rates and mechanisms of the electron transfer and charge recombination processes. ias.ac.inrsc.org For example, nanosecond laser flash photolysis experiments have been used to identify the transient absorption spectra of the radical anion of (E)-9-(4-nitrostyryl)anthracene and the radical cation of an electron donor, N,N-diethylaniline, confirming the PET mechanism. ias.ac.in
Role of Non-Covalent Interactions (Hydrogen Bonding, π–π Stacking)
Non-covalent interactions, particularly hydrogen bonding and π–π stacking, play a crucial role in dictating the supramolecular chemistry, crystal packing, and photophysical properties of anthracene derivatives. These forces, while individually weak compared to covalent bonds, collectively govern molecular organization in both the solid state and solution, which in turn influences processes like electron transfer and photochemical reactivity.
π–π Stacking: The planar, electron-rich aromatic system of the anthracene core is highly susceptible to π–π stacking interactions. In the solid state, anthracene and its derivatives often arrange in face-to-face or offset stacked arrangements, driven by the maximization of attractive van der Waals and electrostatic interactions between the π-systems. The geometry of this stacking is critical; for instance, the photodimerization of anthracene in the solid state is a classic example of a topochemically controlled reaction where the parallel alignment of adjacent molecules (with an intermolecular distance of less than ~4.2 Å) is a prerequisite for the [4+4] cycloaddition to occur. The herringbone packing motif is common for unsubstituted anthracene, while substituents can tune the packing into more favorable slip-stacked or cofacial arrangements, which can enhance charge transport in organic semiconductor applications.
In solution, π–π interactions can lead to the formation of aggregates, such as J-aggregates (head-to-tail) and H-aggregates (face-to-face). mdpi.com These aggregation phenomena significantly alter the photophysical properties of the anthracene derivative. H-aggregation typically leads to a blue-shift in the absorption spectrum and often results in fluorescence quenching, as the close proximity of the chromophores facilitates non-radiative decay pathways like excimer formation or energy transfer. mdpi.com An excimer, or "excited dimer," is a short-lived dimeric species formed between an excited monomer and a ground-state monomer. It is characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence.
Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds, such as carboxyl, hydroxyl, or amide moieties, adds another layer of control over the molecular assembly of anthracene derivatives. Hydrogen bonds are stronger and more directional than π–π stacking interactions, allowing for the programmed assembly of complex supramolecular structures.
In the context of this compound, while the ester group itself is a weaker hydrogen bond acceptor, the potential for introducing hydrogen bonding capabilities through further molecular design is significant. For related anthracene derivatives, hydrogen bonding has been shown to:
Direct Crystal Packing: By forming robust intermolecular networks, hydrogen bonds can enforce specific molecular orientations that may either facilitate or inhibit solid-state reactions.
Mediate Host-Guest Chemistry: Anthracene-based receptors can utilize hydrogen bonding to selectively bind to guest molecules. This interaction can trigger a change in the fluorescence of the anthracene unit, forming the basis for fluorescent chemosensors. For example, a receptor containing a hydrogen bond donor/acceptor site can signal the presence of a target analyte through fluorescence enhancement or quenching upon binding.
Influence Static Quenching: As a mechanism for forming ground-state complexes, hydrogen bonding can be a key driver in static fluorescence quenching. mdpi.com The formation of a hydrogen-bonded complex between an anthracene fluorophore and a quencher molecule can render the fluorophore non-emissive. mdpi.com
The interplay between hydrogen bonding and π–π stacking is often complex and synergistic. Together, these non-covalent interactions provide a powerful toolkit for crystal engineering and the development of functional organic materials based on anthracene derivatives, enabling precise control over their solid-state structure and, consequently, their electronic and photophysical properties.
Substituent Electronic Effects on Photochemical Reactivity and Thermal Dissociation
The photochemical reactivity of the anthracene core and the stability of its photoproducts are profoundly influenced by the electronic nature of its substituents. The introduction of a group like the 3-(ethoxycarbonyl)propyl chain at the 9-position of the anthracene nucleus in this compound alters the electron density of the aromatic system, thereby affecting its behavior upon irradiation and the thermal stability of any resulting cycloadducts.
Effects on Photochemical Reactivity: The most characteristic photochemical reaction of anthracene is the [4+4] photodimerization, where two anthracene molecules, one in the excited state and one in the ground state, undergo a cycloaddition to form a dimer. The efficiency of this reaction is sensitive to the electronic properties of substituents.
Electron-Donating Groups (EDGs): Substituents such as alkoxy (e.g., methoxy, -OCH₃) or amino (-NH₂) groups increase the electron density of the anthracene ring. This generally enhances the nucleophilicity of the excited state, often leading to increased reactivity in photocycloaddition reactions. For example, 9,10-dialkoxyanthracenes are known to be highly reactive photosensitizers. researchgate.net EDGs can also influence the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), which can open up different reaction pathways. mdpi.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups decrease the electron density of the ring. The effect of EWGs on photoreactivity can be more complex. While they can lower the energy of the LUMO, potentially facilitating reactions with electron-rich partners, they have also been observed to decrease the efficiency of certain processes. For instance, anthracene derivatives with electron-withdrawing substituents have been reported to be ineffective as photosensitizers in some contexts. researchgate.net The propanoate group in this compound has a mildly electron-withdrawing character due to the carbonyl moiety, which would be expected to modulate the reactivity of the parent anthracene core.
These electronic effects can be quantified and correlated using principles like the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. While direct application to the 9-position of anthracene is not straightforward, the underlying principle of substituents modifying the electron distribution and transition state energies remains valid.
Effects on Thermal Dissociation of Photodimers: The photodimers of anthracene and its derivatives are often thermally labile, capable of reverting to the original monomers upon heating. This thermal cycloreversion is a retro-[4+4] reaction. The stability of the dimer, and thus the temperature at which dissociation occurs, is also strongly dependent on the electronic nature of the substituents.
Substituents that can stabilize the radical or ionic character of the transition state for the C-C bond cleavage can lower the activation energy for cycloreversion. The stability of the resulting monomeric anthracene derivative is a key thermodynamic driving force for the dissociation. Generally, substituents that lead to a more stable monomer will favor the dissociation of the dimer. The electronic push-pull nature of substituents across the newly formed bonds in the dimer can significantly strain the molecule, often leading to a lower dissociation temperature compared to the unsubstituted anthracene dimer.
The following table summarizes the general trends of substituent electronic effects:
| Substituent Type | Effect on Anthracene Core | Impact on Photoreactivity | Impact on Dimer Thermal Stability |
| **Electron-Donating (e.g., -OCH₃, -NR₂) ** | Increases electron density | Often enhances reactivity in photocycloadditions | Can decrease stability (promote dissociation) |
| Electron-Withdrawing (e.g., -CN, -COOR) | Decreases electron density | Can be complex; may decrease or increase reactivity depending on the reaction | Can decrease stability, especially if sterically bulky |
This table presents generalized trends. Actual effects can be influenced by substituent position, steric factors, and reaction conditions.
Principles of Topochemistry in Solid-State Photoreactions
Topochemistry governs chemical reactions that occur in the crystalline state, where the reactivity and the resulting product structure are determined by the geometrical arrangement of the molecules in the crystal lattice. For anthracene derivatives, the most prominent solid-state photoreaction is the [4+4] photodimerization, and its outcome is a classic illustration of topochemical control.
According to Schmidt's topochemical postulates, a bimolecular reaction in the solid state is favored when the reacting centers of adjacent molecules are properly oriented and within a certain proximity. For the photodimerization of anthracenes, this specifically means:
Proximity: The parallel-stacked anthracene rings of neighboring molecules must be separated by a distance of approximately 4.2 Å or less. This allows for sufficient orbital overlap between the C9-C10 atoms of one molecule and the C9'-C10' atoms of its neighbor upon photoexcitation.
Orientation: The molecules must be oriented in a parallel or near-parallel fashion. A significant slip or tilt between the molecular planes of adjacent molecules will hinder the formation of the two new sigma bonds required for dimerization.
The crystal packing of an anthracene derivative dictates whether these conditions are met. Anthracene itself crystallizes in a herringbone pattern where adjacent molecules are not parallel-stacked, and thus it is photostable in its most common polymorphic form. However, many 9-substituted anthracenes, including potentially this compound, adopt different crystal packing motifs. If the substituents guide the molecules into a face-to-face stack (α-type packing), the crystal is likely to be photoreactive and yield the syn-dimer (head-to-tail). If the molecules are arranged in a head-to-head stack related by a center of inversion (β-type packing), the anti-dimer (head-to-head) is formed. A significant deviation from this ideal stacking (γ-type packing) typically results in photostability.
The concept of crystal engineering is often employed to control the solid-state photoreactivity of anthracene derivatives. By strategically choosing substituents, chemists can introduce specific non-covalent interactions, such as hydrogen bonds or halogen bonds, to direct the crystal packing into a desired photoreactive arrangement. The propanoate group in this compound, with its carbonyl oxygen, could potentially engage in weak hydrogen bonding or other dipole-dipole interactions that influence its solid-state assembly.
The study of topochemistry is therefore essential for understanding and predicting the solid-state behavior of anthracene compounds. It provides the principles needed to design materials with specific photochemical properties, such as photo-switchable materials or systems for photolithography, based on the controlled photodimerization and cycloreversion of anthracene chromophores within a crystalline matrix.
Steric Effects and Regioselectivity in Cycloadditions
In addition to electronic effects, steric hindrance plays a decisive role in the cycloaddition reactions of anthracene derivatives, significantly influencing both the reaction rate and the regioselectivity of the product. The substitution at the 9-position, as seen in this compound, is particularly impactful due to its proximity to the reactive meso-carbons (C9 and C10).
Steric Hindrance in Photodimerization: The [4+4] photodimerization of anthracene involves the formation of two new covalent bonds between the C9/C10 positions of one molecule and the C9'/C10' positions of another. A bulky substituent at the 9-position creates significant steric repulsion, which can hinder the approach of another anthracene molecule. This steric clash raises the activation energy of the reaction, often leading to a lower quantum yield for dimerization compared to unsubstituted anthracene.
If the substituent is sufficiently large, it can completely inhibit dimerization. For monosubstituted 9-anthracene derivatives, this steric hindrance also dictates the regioselectivity of the dimer formed. Two primary isomers are possible:
Head-to-Head (HH) Dimer: The two substituents are located on the same side of the newly formed cycloadduct. This isomer is generally disfavored due to the strong steric repulsion between the two bulky groups.
Head-to-Tail (HT) Dimer: The two substituents are on opposite sides of the cycloadduct, minimizing steric interaction. This is typically the major or exclusive product for the dimerization of 9-substituted anthracenes.
The 3-(ethoxycarbonyl)propyl group on this compound is flexible but possesses considerable bulk. Therefore, in a potential photodimerization event, the formation of the head-to-tail dimer would be strongly favored over the head-to-head isomer to alleviate steric strain.
Regioselectivity in Diels-Alder Reactions: Anthracene can also act as a diene in thermal [4+2] cycloaddition reactions, such as the Diels-Alder reaction, reacting across its central ring (C9 and C10) with a dienophile. Here too, a substituent at the 9-position exerts strong steric control. The incoming dienophile will preferentially approach the anthracene ring from the side opposite to the substituent to avoid steric clashes.
For a 9-substituted anthracene, the reaction almost exclusively occurs at the unsubstituted C9-C10 face of the molecule. This leads to a high degree of regioselectivity, with the dienophile adding to the less hindered face. The size and conformation of the substituent directly modulate the accessibility of the diene system.
The following table summarizes the influence of steric effects on the primary cycloaddition reactions of 9-substituted anthracenes.
| Reaction Type | Key Interaction | Primary Steric Effect | Favored Product/Outcome |
| [4+4] Photodimerization | Approach of two anthracene molecules | Repulsion between substituents at the 9 and 9' positions | Lower reaction efficiency; high selectivity for the Head-to-Tail (HT) dimer |
| [4+2] Diels-Alder | Approach of a dienophile to the C9-C10 diene | Repulsion between the dienophile and the 9-substituent | High regioselectivity; addition occurs on the face opposite to the substituent |
Future Research Directions and Emerging Applications
Exploration of Novel Derivatives with Tunable Photophysical and Photochemical Properties
The inherent fluorescence of the anthracene (B1667546) unit in Ethyl 3-(anthracen-9-yl)propanoate is a key feature that can be systematically modified. Future research will focus on the synthesis of novel derivatives to fine-tune its light-absorbing and emitting properties for specific applications. By strategically introducing different functional groups onto the anthracene ring, researchers can alter the electronic and steric characteristics of the molecule, thereby controlling its photophysical and photochemical behavior. mdpi.com
The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra, a phenomenon known as solvatochromism, and can also influence the fluorescence quantum yield. mdpi.com For instance, attaching electron-donating groups could enhance the fluorescence intensity and shift the emission to longer wavelengths (a red shift), which is desirable for applications in bio-imaging. Conversely, electron-withdrawing groups might induce a blue shift or enhance other photochemical processes like intersystem crossing.
Research into related anthracene derivatives has demonstrated the power of this approach. For example, the modification of the anthracene core can lead to derivatives with tailored luminescent properties suitable for various applications. mdpi.com The systematic study of how different substituents on the anthracene ring of this compound affect its properties is a promising avenue for developing new materials for optoelectronics and sensor technology.
Table 1: Potential Substituent Effects on the Photophysical Properties of this compound Derivatives
| Substituent Type | Position on Anthracene Ring | Expected Effect on Photophysical Properties | Potential Application |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | 10-position | Red-shift in emission, increased fluorescence quantum yield | Bio-imaging probes, OLEDs |
| Electron-Withdrawing (e.g., -CN, -NO₂) | 10-position | Blue-shift in emission, potential for enhanced intersystem crossing | Photosensitizers, electronic materials |
| Halogens (e.g., -Br, -Cl) | Various positions | Heavy-atom effect, promotion of phosphorescence | Phosphorescent materials, photodynamic therapy |
| Bulky Groups (e.g., -t-Bu) | 2, 6-positions | Increased solubility, prevention of aggregation-caused quenching | Solution-processed devices, fluorescent probes |
Advanced Characterization of Excited State Pathways and Dynamics
A deeper understanding of the behavior of this compound after it absorbs light is crucial for optimizing its performance in various applications. Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁). From this state, it can relax back to the ground state (S₀) through several pathways, including fluorescence (light emission) or non-radiative decay (heat). Alternatively, it can undergo intersystem crossing to a triplet excited state (T₁).
Future research will employ advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to map these excited-state pathways and measure their timescales. researchgate.net This will provide detailed insights into the efficiency of fluorescence versus other competing processes. For example, understanding the rate of intersystem crossing is critical for applications in photodynamic therapy and triplet-triplet annihilation upconversion, where the triplet state plays a key role. researchgate.net
Studies on similar anthracene-based molecular systems have revealed complex photoinduced electron transfer (PET) processes, where an electron is transferred from one part of the molecule to another or to a nearby molecule. researchgate.net Investigating whether such PET processes can be induced in derivatives of this compound by adding suitable donor or acceptor groups is a key area for future exploration. This could lead to the development of novel photoswitches or sensors.
Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality
The combination of organic molecules like this compound with inorganic materials at the nanoscale can lead to hybrid materials with synergistic properties that surpass those of the individual components. nih.gov Future research will focus on integrating this anthracene derivative into various inorganic matrices, such as silica (B1680970), titania, or zinc oxide, to create novel functional materials. nih.gov
These hybrid materials could exhibit enhanced thermal and mechanical stability compared to the pure organic compound, while the inorganic component could introduce new functionalities like catalytic activity or specific electronic properties. nih.gov For example, embedding this compound within a porous silica network could result in a highly sensitive and selective fluorescent sensor for detecting specific analytes that can diffuse into the pores and interact with the anthracene moiety.
The method of integration is also a key research area. Techniques like sol-gel processing or vapor-phase infiltration could be explored to achieve a homogeneous distribution of the organic molecule within the inorganic host. nih.gov The nature of the interface between the organic and inorganic components is critical in determining the final properties of the hybrid material. nih.gov
Table 2: Potential Hybrid Materials Incorporating this compound
| Inorganic Matrix | Potential Fabrication Method | Resulting Hybrid Material Property | Potential Application |
| Silica (SiO₂) | Sol-gel co-condensation | Enhanced photostability, solid-state fluorescence | Solid-state lighting, optical sensors |
| Titania (TiO₂) | Surface functionalization | Photo-induced charge separation | Photocatalysis, solar energy conversion |
| Zinc Oxide (ZnO) Nanoparticles | Blending | Enhanced electron transport | Hybrid LEDs, UV detectors |
| Layered Clays | Intercalation | Ordered molecular assembly | Anisotropic optical materials |
Development of Multi-Stimuli Responsive Systems for Smart Materials
"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. The anthracene moiety is known to undergo [4+4] photocycloaddition upon exposure to UV light, where two anthracene molecules dimerize. mdpi.com This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation with a different wavelength of light. This photochromic behavior can be exploited to create materials that respond to light.
Future research will aim to develop multi-stimuli responsive systems based on this compound that can react to a combination of signals, such as light, heat, and mechanical force. For instance, incorporating this molecule into a polymer matrix could lead to a material that changes its fluorescence color or intensity when stretched or heated, a property known as mechanofluorochromism or thermofluorochromism. mdpi.combohrium.com
By designing derivatives with specific intermolecular interactions, it may be possible to create crystalline materials that exhibit photomechanical effects, bending or twisting upon irradiation. researchgate.net The development of such multi-stimuli responsive systems could open up applications in areas like remote-controlled actuators, rewritable optical data storage, and smart coatings.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 3-(anthracen-9-yl)propanoate derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology : Use Pd/C-catalyzed hydrogenation under ambient H₂ pressure for selective reduction of unsaturated precursors. For example, stirring a solution of the unsaturated ester in ethanol with 10% Pd/C for 24 hours achieves ~92% yield . Adjust solvent polarity (e.g., ethanol vs. THF) and catalyst loading to mitigate side reactions. Column chromatography with silica gel (eluent: MtBE/CHCl₃/hexane mixtures) effectively isolates the product .
Q. How can X-ray crystallography confirm the molecular conformation of this compound derivatives?
- Methodology : Grow single crystals via slow evaporation of a saturated solution. Analyze using a diffractometer (e.g., Agilent SuperNova Dual Atlas) at low temperatures (100 K) to minimize thermal motion. Key parameters include triclinic space group , unit cell dimensions (e.g., ), and refinement metrics () to validate bond lengths and angles .
Q. What spectroscopic techniques are critical for characterizing anthracene-containing esters?
- Methodology :
- ¹H/¹³C NMR : Identify olefinic protons (e.g., ) and ester carbonyl signals () .
- IR Spectroscopy : Detect ester C=O stretching () and C=C vibrations () .
Advanced Research Questions
Q. How do intermolecular interactions in the solid state influence photochemical reactivity (e.g., [2+2] photocycloaddition)?
- Methodology : Analyze crystal packing via X-ray data. Parallel anthracene units with interplanar distances <4.2 Å (e.g., 3.945 Å for molecule A) enable π-π stacking, aligning reactive double bonds (distance: ~5.5 Å). However, steric hindrance from ethyl ester groups may reduce dimerization efficiency. Use UV/Vis spectroscopy to monitor reaction progress under controlled irradiation .
Q. What computational approaches predict the electronic properties and reactivity of anthracene-functionalized esters?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model frontier molecular orbitals (FMOs). Anthracene-9-yl substituents exhibit low HOMO-LUMO gaps (~3.5 eV), suggesting high reactivity. Compare Mulliken charges and Fukui indices to identify nucleophilic/electrophilic sites . Validate against experimental data (e.g., reaction yields) to resolve discrepancies caused by solvent effects .
Q. How can catalytic systems enhance the stabilization of anthracene-derived intermediates during lignin depolymerization?
- Methodology : Employ heterogeneous metal catalysts (e.g., Ni or Pt) in reductive solvolysis to stabilize monomers. Monitor via GC-FID/MS and HSQC NMR to track the disappearance of lignin signals (e.g., p-coumaric acid) and formation of ethyl propanoate derivatives. Van Krevelen diagrams ( vs. ) confirm reductive deoxygenation pathways .
Q. What strategies resolve contradictions between predicted reactivity and experimental outcomes in anthracene ester synthesis?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 130°C vs. room temperature) to favor different pathways.
- Steric Effects : Introduce substituents (e.g., chloro or methyl groups) to modulate steric hindrance and regioselectivity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
